Evidence 1: Cyclometallation vs. Bidentate Coordination: A Mechanistic Divide
1,3-Bis((diphenylphosphino)methyl)benzene (PCHP) readily undergoes cyclometallation with Ni(II), Pd(II), and Pt(II) salts to form tridentate [MX(PCP)] pincer complexes, a reaction not observed for DPEphos or Xantphos [1]. This reaction proceeds via a trans-[MX₂(PCHP)] intermediate, requiring the unique 1,3-substitution pattern of the benzene ring [1].
| Evidence Dimension | Coordination Mode and Reactivity |
|---|---|
| Target Compound Data | Forms tridentate PCP pincer complexes via C-H activation |
| Comparator Or Baseline | DPEphos (CAS 166330-10-5) and Xantphos (CAS 161265-03-8) act as bidentate ligands; no C-H activation |
| Quantified Difference | Qualitative: Pincer vs. bidentate coordination |
| Conditions | Reaction with NiCl₂·6H₂O, PdCl₂, or PtCl₂ in ethanol or 2-methoxyethanol [1] |
Why This Matters
This unique pincer-forming ability dictates a completely different catalyst architecture and is the primary selection criterion for applications requiring high thermal stability and well-defined metal coordination spheres.
- [1] Rimml, H.; Venanzi, L. M. J. Organomet. Chem. 1983, 259, C6-C7. The facile cyclometallation reaction of 1,3-BIS[(diphenyl-phosphino)methyl]benzene. View Source
